molecular formula C13H12N6O2 B2367254 N-((6-metoxi-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)isonicotinamida CAS No. 2034325-65-8

N-((6-metoxi-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)isonicotinamida

Número de catálogo: B2367254
Número CAS: 2034325-65-8
Peso molecular: 284.279
Clave InChI: AQXFATFTBLPWQF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide is a compound belonging to the class of triazolopyridazines.

Aplicaciones Científicas De Investigación

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide has several scientific research applications:

Mecanismo De Acción

Target of Action

The primary target of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide is the c-Met protein kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, making it a significant target for therapeutic intervention.

Mode of Action

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide acts as an inhibitor of the c-Met protein kinase . By binding to this enzyme, the compound prevents its normal function, leading to a decrease in cellular processes that rely on this kinase. Additionally, it has been identified as a pan-phosphodiesterase (PDE) family inhibitor , which can lead to a sustained increase in heart rate, increased cardiac output, and decreased contractility indices .

Biochemical Pathways

The inhibition of c-Met protein kinase and PDE family enzymes by N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide affects multiple biochemical pathways. These include pathways involved in cellular growth, survival, and migration , as well as those involved in cardiac function .

Result of Action

The inhibition of c-Met protein kinase and PDE family enzymes by N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide can lead to a variety of molecular and cellular effects. These include a decrease in cellular processes such as growth and migration, as well as changes in cardiac function .

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used .

Actividad Biológica

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a triazolo-pyridazine core linked to an isonicotinamide moiety , which enhances its pharmacological properties. The methoxy substitution on the triazole ring contributes to its structural diversity and may influence its biological interactions.

Anticancer Properties

Research indicates that compounds with triazolo and pyridazine structures often exhibit significant anticancer activity . In particular, studies have evaluated the compound's efficacy against various cancer cell lines:

Cell Line IC50 (μM) Notes
A5491.06 ± 0.16Significant cytotoxicity observed
MCF-71.23 ± 0.18Effective in inhibiting cell proliferation
HeLa2.73 ± 0.33Induces apoptosis

These findings suggest that N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide could serve as a promising candidate for further development as an anticancer agent .

The mechanism of action involves interaction with specific molecular targets such as c-Met kinase , a receptor tyrosine kinase implicated in cancer progression. The compound has shown inhibitory activity against c-Met with an IC50 value comparable to established inhibitors like Foretinib . This inhibition leads to the downregulation of oncogenic pathways, making it a potential therapeutic agent for cancer treatment.

The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide typically involves multi-step procedures that include cyclization reactions and modifications to enhance yield and purity . The following is a generalized synthetic route:

  • Starting Material Preparation : Synthesize the triazolo-pyridazine core.
  • Linkage Formation : React the core with isonicotinamide derivatives.
  • Purification : Employ chromatographic techniques to isolate the final product.

Comparative Analysis with Similar Compounds

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide shares structural similarities with other biologically active compounds:

Compound Name Structure Features Biological Activity
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineChlorine substitution on triazoleAntimicrobial
SLU-2633Triazolopyridazine coreAntiparasitic against Cryptosporidium parvum
5-(Trifluoromethyl)-1H-[1,2,4]triazoleTriazole with trifluoromethyl groupAntifungal

This comparative analysis highlights the unique features of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide that may enhance its solubility and bioavailability compared to other derivatives lacking such modifications .

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacokinetic profiles of triazolo-pyridazine derivatives. For instance:

  • A study demonstrated that modifying the substituents on the triazole ring significantly impacted the compound's selectivity and potency against c-Met .
  • Another research effort highlighted the potential of these compounds in inducing late apoptosis in cancer cells and causing cell cycle arrest .

Propiedades

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-21-12-3-2-10-16-17-11(19(10)18-12)8-15-13(20)9-4-6-14-7-5-9/h2-7H,8H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXFATFTBLPWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC=NC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.